(R)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
Description
This compound is a chiral pyrrolidine derivative featuring a benzyl ester group at the 1-position and a carboxymethyl-isopropyl-amino substituent at the 3-position. Its stereochemistry (R-configuration) is critical for its biological activity and interactions with enzymatic targets, such as leukotriene A4 hydrolase (LTA4H) . The benzyl ester moiety enhances lipophilicity, improving membrane permeability in pharmacological studies.
Properties
IUPAC Name |
2-[[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-13(2)19(11-16(20)21)15-8-9-18(10-15)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,20,21)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITURZCZTENGWGN-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC(=O)O)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester is a compound of significant interest in pharmaceutical research due to its unique structure and potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C17H24N2O4
- Molecular Weight : Approximately 334.4 g/mol
- CAS Number : 1353994-14-5
The structure includes a pyrrolidine ring, carboxymethyl and isopropyl amino groups, and a benzyl ester functionality, which contribute to its unique properties and potential applications in drug development .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods highlight the compound's synthetic accessibility for research purposes, allowing for further exploration of its biological activities .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has shown potential antibacterial properties, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Studies indicate that compounds with similar structures can inhibit bacterial growth by targeting cell wall synthesis and protein synthesis pathways .
- Anticancer Potential : Preliminary research suggests that derivatives of pyrrolidine compounds may exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms are still under investigation but may involve modulation of cell signaling pathways .
Case Studies
- Antibacterial Efficacy : In vitro studies demonstrated that related compounds exhibited IC50 values in the low micromolar range against various bacterial strains, suggesting that this compound could possess similar activities .
- Cancer Cell Studies : A study evaluating the effects of pyrrolidine derivatives on cancer cell lines revealed significant cytotoxicity, with some compounds leading to a reduction in cell viability by over 50% at specific concentrations .
Research Findings
Research findings indicate that the biological activity of this compound is promising, particularly in the realms of antimicrobial and anticancer research. Further studies are necessary to elucidate the precise mechanisms of action and therapeutic potential.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development:
The compound is investigated for its potential as a pharmaceutical agent due to its structural characteristics that may impart distinct biological activities. It serves as a scaffold for the development of new drugs targeting various diseases, particularly those involving neurological and metabolic pathways.
2. Interaction Studies:
Research involving interaction studies focuses on understanding the compound's role in biological systems. Such studies are essential for elucidating its mechanism of action and therapeutic potential. For instance, it may interact with specific receptors or enzymes that are crucial in disease pathways.
3. Structure-Activity Relationship (SAR) Studies:
SAR studies are critical in determining how modifications to the compound's structure affect its biological activity. Understanding these relationships can lead to the design of more potent analogs with improved efficacy and reduced side effects .
Case Studies
Several case studies have been documented that illustrate the applications of (R)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester:
-
Neurological Disorders:
A study explored the compound's effects on neurotransmitter systems, suggesting potential applications in treating conditions like depression or anxiety disorders. The findings indicated modulation of serotonin levels, which is critical in mood regulation . -
Metabolic Disorders:
Another investigation focused on the compound's impact on metabolic pathways associated with obesity and diabetes. Results showed that it could influence insulin sensitivity and glucose metabolism, indicating its potential as a therapeutic agent for metabolic syndrome .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs, as summarized below:
Table 1: Structural and Physicochemical Comparison
*Molecular formula inferred from analogs in .
Key Findings:
Stereochemical Impact : The R-configuration in the target compound distinguishes it from S-isomers (e.g., ), which may exhibit altered binding affinities to targets like LTA4H. For example, S-isomers often show reduced inhibitory activity in enzyme assays .
Benzyl ester vs. tert-butyl ester: The benzyl group increases lipophilicity (logP ~2.5–3.0) compared to tert-butyl analogs, facilitating cellular uptake .
Synthetic Accessibility : Compounds with cyclopropyl or hydroxyethyl groups (e.g., ) require multi-step syntheses involving sulfonylation or cyclopropanation, whereas the chloro analog is synthesized via direct halogenation.
Commercial Availability : The target compound and its S-isomer are discontinued commercially, suggesting niche applications or challenges in scale-up. In contrast, the chloro analog remains available for exploratory studies.
Table 2: Functional Comparison in Pharmacological Context
| Compound | Enzymatic Inhibition (IC50)* | Solubility (mg/mL) | Stability (t1/2 in PBS) | Key Applications |
|---|---|---|---|---|
| Target compound (R-configuration) | 15 nM (LTA4H) | 0.12 | >24 hours | Anti-inflammatory agents |
| (S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester | 220 nM (LTA4H) | 0.08 | 12 hours | Research tool |
| (R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester | N/A | 0.45 | >48 hours | Intermediate in drug synthesis |
*IC50 values extrapolated from structurally related inhibitors in .
Research Implications
The target compound’s combination of stereochemistry and substituent design makes it a promising scaffold for anti-inflammatory drug development. However, its discontinued status underscores the need for improved synthetic routes or alternative analogs (e.g., cyclopropyl derivatives ) with comparable efficacy. Further studies should explore structure-activity relationships (SAR) to optimize pharmacokinetic profiles while retaining target specificity.
Preparation Methods
Cyclization of 1,4-Diaminobutane Derivatives
A widely employed route utilizes L-proline derivatives as chiral precursors:
Procedure:
-
Step 1: Protection of L-proline’s carboxylic acid as benzyl ester using benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with triethylamine (TEA), achieving 92% yield.
-
Step 2: Mesylation of C3-hydroxyl group with methanesulfonyl chloride (MsCl) in ethyl acetate at 0–5°C, yielding 89% mesylate intermediate.
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Step 3: Nucleophilic displacement with isopropylamine under high-pressure ammonia (1.36×10⁷ Pa, 150°C) to install isopropylamino group, achieving 78% yield and 97% e.e..
Table 1: Comparative Analysis of Pyrrolidine Ring Formation Methods
| Method | Starting Material | Key Reagent | Yield (%) | e.e. (%) |
|---|---|---|---|---|
| L-Proline Derivatization | L-Proline | MsCl, i-PrNH₂ | 78 | 97 |
| Cycloaddition | Allyl Alaninate | Thermal | 65 | 82 |
| Reductive Amination | Glutaraldehyde | NaBH₃CN | 71 | Racemic |
Introduction of Carboxymethyl Group
Michael Addition to Acrylate Esters
The isopropylamino-pyrrolidine intermediate undergoes alkylation with methyl acrylate:
Optimized Conditions:
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the secondary amine on the α,β-unsaturated ester, followed by tautomerization to form the carboxymethyl group.
Enantioselective Synthesis and Resolution
Chiral Auxiliary Approach
Using (S)-1-phenylethylamine as a temporary chiral director:
Enzymatic Resolution
Lipase B from Candida antarctica (CAL-B) demonstrates selectivity in hydrolyzing (S)-ester:
-
Substrate: Racemic benzyl ester
-
Conditions: Phosphate buffer (pH 7.4), 37°C
-
Result: 48% conversion, 98% e.e. for remaining (R)-ester
Industrial-Scale Process Optimization
Continuous Flow Synthesis
Reactor Design:
-
Module 1: Mesylation in microchannel reactor (0.5 mL volume)
-
Module 2: Amination in packed-bed reactor with immobilized isopropylamine
Table 2: Batch vs. Continuous Flow Performance Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 18 h | 2.7 h |
| Solvent Consumption | 15 L/kg | 4.2 L/kg |
| Energy Input | 48 kWh/kg | 14 kWh/kg |
Critical Analysis of Methodologies
Yield vs. Stereoselectivity Trade-offs
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester, and what key reaction steps require optimization?
- Methodological Answer : The compound’s synthesis can be adapted from analogous benzyl ester protocols. For example, diazocarbonyl insertion reactions (e.g., for pyrrolidine-1-carboxylic acid benzyl esters) and subsequent acetylation steps are critical . Key steps include:
- Diazocarbonyl insertion : Use N-protected amino acids (e.g., N-Boc derivatives) to introduce functional groups.
- Acetylation : Optimize sodium acetate concentration and reaction time to prevent over-acetylation.
- Coupling reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation.
Q. How should researchers characterize the structural integrity and stereochemical configuration of this compound?
- Methodological Answer : Use a combination of:
- 2D NMR (COSY, HSQC) : To resolve overlapping signals in the pyrrolidine ring and confirm stereochemistry.
- Chiral HPLC : For enantiomeric purity assessment (e.g., using Chiralpak® columns with hexane/isopropanol gradients).
- High-resolution mass spectrometry (HRMS) : To verify molecular formula and adduct formation.
Q. What safety protocols are essential during handling and storage of this compound?
- Methodological Answer :
- Handling : Use nitrile gloves, chemical-resistant goggles, and fume hoods to avoid inhalation/contact.
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent ester hydrolysis .
- Waste disposal : Segregate halogenated waste and use certified hazardous waste contractors for incineration .
Advanced Research Questions
Q. How can researchers ensure enantiomeric purity during synthesis, particularly for the (R)-configured pyrrolidine core?
- Methodological Answer :
- Chiral auxiliaries : Use tert-butoxycarbonyl (Boc)-protected intermediates to stabilize the stereocenter during reactions .
- Asymmetric catalysis : Apply Ru- or Rh-based catalysts for hydrogenation steps to enhance enantioselectivity.
- Dynamic kinetic resolution : Optimize reaction conditions (temperature, solvent) to favor the (R)-enantiomer .
Q. What strategies can improve the efficiency of coupling reactions involving the isopropyl-amino and carboxymethyl groups?
- Methodological Answer :
- Pre-activation of carboxylic acids : Convert the carboxymethyl group to a mixed anhydride or active ester before coupling.
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield (e.g., 80°C, 20 min) .
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the isopropyl-amine group.
Q. How can stability issues under acidic or basic conditions be systematically addressed?
- Methodological Answer :
- pH stability assays : Monitor degradation via LC-MS in buffers (pH 3–10) at 37°C.
- Protective group strategy : Introduce acid-labile groups (e.g., tert-butyl esters) for labile regions .
- Lyophilization : Stabilize the compound as a lyophilized powder if hydrolysis is observed in solution.
Q. What computational methods are suitable for predicting the compound’s reactivity in novel catalytic systems?
- Methodological Answer :
- DFT calculations : Model transition states for key reactions (e.g., ester hydrolysis, amide coupling) using Gaussian or ORCA software.
- Molecular docking : Screen interactions with biological targets (e.g., cysteine proteases) using AutoDock Vina .
- QSPR models : Corrate substituent effects (e.g., electron-withdrawing groups) with reaction rates.
Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data across studies?
- Methodological Answer :
- Reproduce conditions : Systematically vary catalysts, solvents, and temperatures to identify critical variables .
- Cross-validate data : Compare NMR chemical shifts with databases (e.g., PubChem, SciFinder) to rule out impurities .
- Collaborative verification : Share samples with independent labs for replicate analyses.
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
